Lipophilicity (LogP) and Predicted Membrane Permeability: Target Compound vs. 2-Nitro and 4-Amino Pinacol Boronate Analogs
The target compound exhibits a calculated LogP of 4.47 (Fluorochem ChemAxon-derived value) , which is 1.89 log units higher than 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (LogP 2.58) and 2.32 log units higher than 4-aminophenylboronic acid pinacol ester (LogP 2.15) [1]. A separate source (Leyan) reports a lower LogP of 2.47 for the target compound calculated by a different algorithm, which is comparable to the 2-nitro analog ; this inter-algorithm variability is common and underscores the need for experimental confirmation. The topological polar surface area (TPSA) of the target is 73.63 Ų , which is 16.67 Ų lower than the 2-nitro analog (TPSA 90.30 Ų) , suggesting improved passive membrane permeability despite higher molecular weight.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) and TPSA |
|---|---|
| Target Compound Data | LogP 4.47 (Fluorochem); TPSA 73.63 Ų |
| Comparator Or Baseline | Comparator A (2-Nitro analog, CAS 833486-94-5): LogP 2.58, TPSA 90.30 Ų; Comparator B (4-Amino analog, CAS 214360-73-3): LogP 2.15, TPSA 44.48 Ų |
| Quantified Difference | ΔLogP vs A: +1.89; ΔLogP vs B: +2.32; ΔTPSA vs A: -16.67 Ų; ΔTPSA vs B: +29.15 Ų |
| Conditions | In silico calculation; ChemAxon (Fluorochem) and other prediction engines |
Why This Matters
Higher LogP indicates enhanced ability to partition into lipid membranes, which is a key parameter for CNS drug discovery programs and for designing compounds with improved passive permeability across biological barriers.
- [1] ACME Chemicals. 4-Aminophenylboronic acid pinacol ester, CAS 214360-73-3, LogP 2.14920, PSA 44.48000. https://www.acmechem.com.cn View Source
